オルリスタット

概要

説明

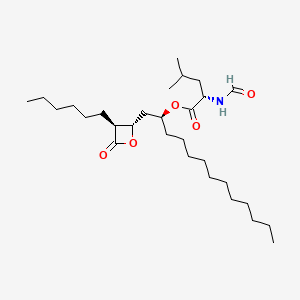

オルリスタットは、ゼニカルやアッリなどのブランド名で販売されている、肥満の治療に使用される薬物です。これは、人間の食事から脂肪の吸収を阻害することで機能し、リパーゼ阻害剤として作用します。この化合物は、ストレプトミセス・トキシトリチニ菌から単離された強力な天然のリパーゼ阻害剤であるリプスタチンから飽和された誘導体です 。 オルリスタットは、その相対的な単純さと安定性のために、リプスタチンよりも開発に適しています .

2. 製法

合成経路と反応条件: オルリスタットは、さまざまな方法で合成することができます。一般的な方法の1つは、リプスタチンの水素化です。リプスタチンを含む発酵液を均質化し、ヘプタン溶媒を使用して生成物を抽出します。 得られた生成物を結晶化し、水素化し、さまざまな溶媒を使用して複数回結晶化して純度を向上させます .

工業生産方法: 工業的な設定では、オルリスタットは、二酸化炭素を用いた超臨界融解吸着法により、メソポーラスシリカに負荷することで調製されることがよくあります。 この方法は、水への溶解度の低さや油状のしみなどの副作用に関連する問題を克服するのに役立ちます .

作用機序

オルリスタットは、胃腸リパーゼを阻害することで効果を発揮します。 これは、胃と膵臓のリパーゼの両方の活性部位にあるセリン残基に共有結合することによって、胃腸管で作用します 。 この阻害により、トリグリセリドが吸収可能な遊離脂肪酸とモノグリセリドに加水分解されるのを防ぎ、摂取された脂肪の約30%が未消化の状態で排泄されます .

類似の化合物:

リプスタチン: オルリスタットが由来する天然の阻害剤.

セチリスタット: 肥満の治療に使用される別のリパーゼ阻害剤.

フェンテルミン: 食欲抑制剤として作用する体重減量薬.

トピラメート: 体重減量と片頭痛の予防に使用されます.

オルリスタットの独自性: オルリスタットは、リパーゼ阻害剤として、食事性脂肪の吸収を直接防ぐという作用機序において独自です。 フェンテルミンなどの食欲抑制剤とは異なり、オルリスタットは中枢神経系に影響を与えないため、長期使用に適した安全な選択肢となります .

オルリスタットは、体重減量を促進する効果に加えて、血圧を下げ、2型糖尿病の発症を防ぐことができるため、医学分野において貴重な化合物です .

科学的研究の応用

Orlistat has a wide range of applications in scientific research, including:

生化学分析

Biochemical Properties

Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. Without this enzyme, triglycerides from the diet are prevented from being hydrolyzed into absorbable free fatty acids and are excreted undigested . This way, Orlistat prevents the absorption of dietary fats, thereby reducing caloric intake .

Cellular Effects

Orlistat has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to arrest the PC3 cells (a prostate cancer cell line) at the G1 phase of the cell cycle . It also enhances the cytotoxic effects of enzalutamide, a medication used to treat prostate cancer .

Molecular Mechanism

Orlistat exerts its effects at the molecular level by binding to the active site of the enzyme pancreatic lipase, thereby inhibiting its action. This prevents the hydrolysis of dietary fat triglycerides into absorbable free fatty acids, leading to decreased caloric intake and weight loss .

Temporal Effects in Laboratory Settings

In laboratory settings, Orlistat has been shown to have long-term effects on cellular function. For example, it has been found to significantly inhibit tumor growth in PC3 tumor-bearing mice when combined with castration .

Dosage Effects in Animal Models

The effects of Orlistat vary with different dosages in animal models. For instance, pretreatment with Orlistat combined with castration inhibited the tumor growth significantly compared with those of castration and Orlistat treatments alone in PC3 tumor-bearing mice .

Metabolic Pathways

Orlistat is involved in the inhibition of the fatty acid synthase pathway, a key metabolic pathway involved in the synthesis of fatty acids . This leads to a reduction in the availability of fatty acids, which are essential components of cellular membranes and signaling molecules .

Transport and Distribution

Orlistat is primarily taken orally and works locally in the gut, where it binds to gastric and pancreatic lipases in the lumen of the stomach and small intestine . The systemic absorption of Orlistat is minimal .

Subcellular Localization

Orlistat acts in the lumen of the stomach and small intestine, where it binds to the active sites of gastric and pancreatic lipases, thereby inhibiting their action . This prevents these enzymes from breaking down dietary fats into their constituent fatty acids, resulting in reduced absorption of dietary fats .

準備方法

Synthetic Routes and Reaction Conditions: Orlistat can be synthesized through various methods. One common method involves the hydrogenation of lipstatin. The fermentation broth containing lipstatin is homogenized, and the product is extracted using a heptane solvent. The obtained product is then crystallized, hydrogenated, and crystallized multiple times using different solvents to improve purity .

Industrial Production Methods: In industrial settings, orlistat is often prepared by loading it onto mesoporous silica using the supercritical melt-adsorption method with carbon dioxide. This method helps to overcome issues related to low water solubility and side effects such as oily spotting .

化学反応の分析

反応の種類: オルリスタットは、主に加水分解反応を受けます。 これは、膵臓リパーゼと胃リパーゼを阻害し、トリグリセリドが吸収可能な遊離脂肪酸とモノグリセリドに加水分解されるのを防ぎます .

一般的な試薬と条件: 加水分解反応は通常、胃と膵臓のリパーゼの両方の活性部位のセリン残基にオルリスタットが共有結合する胃腸管で起こります .

生成される主要な生成物: これらの反応から生成される主要な生成物は、吸収されないトリグリセリドであり、これは体から排泄され、カロリー不足とそれに続く体重減少につながります .

4. 科学研究アプリケーション

オルリスタットは、次のような科学研究で幅広い用途があります。

類似化合物との比較

Lipstatin: The natural inhibitor from which orlistat is derived.

Cetilistat: Another lipase inhibitor used for the treatment of obesity.

Phentermine: A weight-loss medication that acts as an appetite suppressant.

Topiramate: Used for weight loss and the prevention of migraines.

Uniqueness of Orlistat: Orlistat is unique in its mechanism of action as a lipase inhibitor, which directly prevents the absorption of dietary fats. Unlike appetite suppressants like phentermine, orlistat does not affect the central nervous system, making it a safer option for long-term use .

Orlistat’s effectiveness in promoting weight loss, along with its ability to reduce blood pressure and prevent the onset of type 2 diabetes, makes it a valuable compound in the field of medicine .

生物活性

Orlistat, a gastrointestinal lipase inhibitor, is primarily known for its role in weight management by reducing the absorption of dietary fats. However, recent studies have revealed its diverse biological activities, particularly in cancer therapy and metabolic health. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of orlistat, supported by case studies and research findings.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for breaking down dietary fats into absorbable free fatty acids. By blocking these enzymes, orlistat reduces fat absorption by approximately 30%, leading to decreased caloric intake and subsequent weight loss . Beyond weight management, orlistat has been shown to exert significant biological activities in various cellular processes.

Antitumor Activity

Recent research has highlighted orlistat's potential as an antitumor agent. It has been found to inhibit fatty acid synthase (FASN), an enzyme linked to tumor progression. Inhibition of FASN not only halts tumor cell proliferation but also induces apoptosis (programmed cell death) in various cancer cell lines, including prostate and ovarian cancers .

Table 1: Summary of Antitumor Mechanisms of Orlistat

These findings suggest that orlistat may serve as a promising adjunctive treatment in oncology, particularly for tumors exhibiting high FASN activity.

Clinical Evidence

Orlistat's efficacy in weight loss has been extensively documented through randomized controlled trials. A notable study demonstrated that patients using orlistat lost an average of 10.2% of their body weight over one year compared to 6.1% in the placebo group . Furthermore, patients who continued with orlistat during the second year regained less weight than those switched to placebo, indicating long-term benefits in weight maintenance .

Table 2: Weight Loss Outcomes from Clinical Trials

| Study Duration | Orlistat Group Weight Loss (%) | Placebo Group Weight Loss (%) | Statistical Significance |

|---|---|---|---|

| Year 1 | 10.2 | 6.1 | p < 0.001 |

| Year 2 | Less weight regain | More weight regain | p < 0.001 |

In addition to weight loss, orlistat has been associated with improvements in lipid profiles and metabolic parameters. A meta-analysis indicated significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels among orlistat users compared to placebo .

Safety Profile

Despite its benefits, orlistat is not without risks. Studies have reported cases of acute liver injury associated with its use. Among nearly 95,000 patients treated with orlistat, there were 988 identified cases of liver injury, particularly during the initial treatment phase . However, the risk appeared to normalize with prolonged use.

Table 3: Incidence of Acute Liver Injury Related to Orlistat Use

| Timeframe | Incidence Rate Ratio (IRR) |

|---|---|

| 90 days before treatment | 1.50 (95% CI: 1.10-2.06) |

| First 30 days after treatment | 2.21 (95% CI: 1.43-3.42) |

| Post-90 days | 1.02 (95% CI: 0.67-1.56) |

特性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023395 | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat. It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase. When orlistat is taken with food containing fat, it partially inhibits the hydrolysis of triglycerides. This decreases absorption of monoaclglycerides and free fatty acids, contributing to weight maintenance and weight loss., Orlistat is a reversible inhibitor of lipases. It exerts its therapeutic activity in the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue site of gastric and pancreatic lipases. The inactivated enzymes are thus unavailable to hydrolyze dietary fat in the form of triglycerides into absorbable free fatty acids and monoglycerides. As undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control. Systemic absorption of the drug is therefore not needed for activity. At the recommended therapeutic dose ... orlistat inhibits dietary fat absorption by approximately 30%., Orlistat, a reversible inhibitor of gastric and pancreatic lipases, exhibits antiobesity and antilipemic activity. The drug also inhibits certain other (e.g., microbial, carboxylester [for hydrolysis of vitamin esters]) lipases. Orlistat is a synthetic derivative of naturally occurring lipstatin., Unlike most other currently available antiobesity agents, orlistat does not exert anorexigenic (appetite suppressant) effects. Instead, orlistat exerts its antiobesity effect by decreasing the absorption of dietary fats (triacylglycerols) in the intestinal lumen via inhibition of triglyceride hydrolysis; at recommended dosages, approximately one-third of dietary fat will not be absorbed. By preventing triglyceride hydrolysis, the drug decreases intestinal concentrations of absorbable free fatty acids and monoglycerides., Orlistat, an antiobesity drug, is cytostatic and cytotoxic to tumor cells. The antitumor activity of orlistat can be attributed to its ability to inhibit the thioesterase domain of fatty acid synthase (FAS). The objective of the present study was to test the effect of orlistat on endothelial cell proliferation and angiogenesis. Orlistat inhibits endothelial cell FAS, blocks the synthesis of fatty acids, and prevents endothelial cell proliferation. More significantly, orlistat inhibits human neovascularization in an ex vivo assay, which suggests that it may be useful as an antiangiogenic drug. The mechanism of these effects can be traced to the fact that orlistat prevents the display of the vascular endothelial growth factor (VEGF) receptor (VEGFR2/KDR/Flk1) on the endothelial cell surface. Thus, orlistat is an antiangiogenic agent with a novel mechanism of action. | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

96829-58-2 | |

| Record name | Tetrahydrolipstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orlistat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORLISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40-50, 43 °C | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Orlistat exert its primary effect?

A1: Orlistat functions as a potent inhibitor of gastrointestinal lipases. [, , ] It forms a covalent bond with the serine residue (Ser2308) in the active site of these enzymes, thereby blocking their activity. [] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids in the gut. [, ]

Q2: What are the downstream consequences of lipase inhibition by Orlistat?

A2: By inhibiting lipases, Orlistat reduces the absorption of dietary fat by approximately 30%. [, , , ] This leads to a decrease in caloric absorption, aiding in weight loss. [, , ] Additionally, Orlistat has been observed to improve glycemic control and lipid profiles in some studies. [, , , , ]

Q3: What is the molecular formula and weight of Orlistat?

A3: Orlistat, chemically known as (S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]methyl]dodecyl N-formyl-L-leucinate, has a molecular formula of C42H70NO5 and a molecular weight of 660.0 g/mol. []

Q4: Is there any spectroscopic data available for Orlistat?

A4: Yes, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to study the behavior of Orlistat in biological model membranes and emulsions. [] The chemical shift of the [13C]leucinate carbon in Orlistat was found to be sensitive to the hydrogen bonding capacity of the surrounding environment. []

Q5: Has the stability of Orlistat in different formulations been investigated?

A5: Yes, studies have explored incorporating Orlistat into various formulations, including tablets, microspheres, and nanoparticles. [, , , ] These formulations aim to improve Orlistat's stability, solubility, and bioavailability. [, , , ]

Q6: Does Orlistat possess any catalytic properties?

A6: Orlistat itself is not a catalyst. It acts as an inhibitor, specifically targeting and inhibiting lipase enzymes. [, , ]

Q7: Have computational methods been employed in Orlistat research?

A7: Yes, molecular dynamics simulations have been used to investigate the mechanism of Orlistat hydrolysis by the thioesterase domain of human fatty acid synthase (FASN). [] These simulations revealed the importance of the hexyl tail conformation of Orlistat in the hydrolysis process. [] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to explore the relationship between the lipophilicity of compounds and their potential for interaction with Orlistat. []

Q8: Are there any known structural modifications of Orlistat that affect its activity?

A8: While the provided research primarily focuses on Orlistat itself, the study utilizing QSAR models suggests that the lipophilicity of a compound, represented by its logP value, plays a crucial role in its potential interaction with Orlistat. []

Q9: What formulation strategies have been explored to improve Orlistat's stability, solubility, or bioavailability?

A9: Researchers have developed various formulations for Orlistat, including:

- Tablets: Orlistat tablets incorporating cyclodextrin aim to improve stability, mask unpleasant taste, and enhance dissolution. []

- Microspheres: Gastroretentive Orlistat microspheres using polymers like Eudragit RL100, cellulose acetate, and ethyl cellulose have been investigated for prolonged drug release and improved bioavailability. []

- Nanoparticles: Polydopamine-decorated Orlistat-loaded hollow capsules demonstrate enhanced cytotoxicity against cancer cell lines due to improved drug delivery and controlled release. []

- Nanocrystals: Orlistat nanocrystals prepared using melt extrusion and high-pressure homogenization techniques significantly increase solubility and dissolution rate. []

Q10: What is the absorption profile of Orlistat?

A10: Orlistat exhibits minimal systemic absorption. [] Studies in obese/overweight volunteers show that urinary and fecal recovery of total radioactivity after a single oral dose of 14C-labeled Orlistat was 1.13% and 96.4%, respectively. []

Q11: How is Orlistat metabolized?

A11: Despite its minimal absorption, Orlistat undergoes metabolism, with two major metabolites identified in plasma accounting for ~42% of total radioactivity. [] The primary metabolite (M1) has a short half-life of approximately 2 hours, while the secondary metabolite (M3) exhibits a slower elimination rate. []

Q12: What in vitro models have been used to study Orlistat's effects?

A12: Orlistat's inhibitory effects on FASN have been studied in various cancer cell lines, including endometrial, breast, and glioblastoma cells. [, , ] These studies show that Orlistat inhibits cell proliferation, induces cell cycle arrest, and enhances the cytotoxic effects of chemotherapeutic agents. [, , ]

Q13: What animal models have been used to investigate Orlistat's effects?

A13: Orlistat's effects on obesity, metabolic parameters, and potential toxicity have been evaluated in rodent models. Studies in diet-induced obese rats show that Orlistat reduces body weight, improves lipid profiles, and ameliorates insulin resistance. [, , ] Additionally, investigations in mice demonstrate the importance of lipolysis in post-oral fat preferences. []

Q14: What are the key findings from clinical trials investigating Orlistat's efficacy in weight management?

A14: Numerous clinical trials have explored Orlistat's efficacy in weight loss and weight maintenance. Key findings include:

- Significant Weight Loss: Compared to placebo, Orlistat consistently leads to significant weight loss in obese and overweight individuals when combined with lifestyle modifications. [, , , , ]

- Cardiovascular Risk Factor Improvement: Orlistat treatment is associated with improvements in various cardiovascular risk factors, such as total cholesterol, low-density lipoprotein cholesterol, blood pressure, and glycemic control. [, , , , , ]

- Prevention of Type 2 Diabetes: A large-scale, 4-year study (XENDOS) demonstrated that Orlistat, in conjunction with lifestyle changes, significantly reduced the incidence of type 2 diabetes in obese patients. []

Q15: What are the common side effects associated with Orlistat use?

A15: The most common side effects of Orlistat are gastrointestinal in nature, including oily spotting, flatulence, and frequent loose stools. [, , , ] These side effects are primarily attributed to Orlistat's mechanism of action, which involves inhibiting fat absorption in the gut. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。